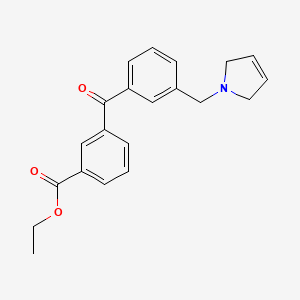

Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Description

Systematic IUPAC Nomenclature and CAS Registry Identification

The compound’s systematic IUPAC name is ethyl 3-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate , derived from its benzophenone backbone and ethyl ester functionality. The CAS Registry Number 898789-84-9 uniquely identifies this meta-substituted isomer. Substituent positioning critically distinguishes it from ortho- (CAS 898762-99-7) and para-substituted (CAS 898763-91-2) analogs.

Molecular Formula and Weight Analysis

The molecular formula C$${21}$$H$${21}$$NO$$_{3}$$ reflects a conjugated system integrating aromatic rings, a ketone, and a partially saturated pyrrole moiety. With a molecular weight of 335.40 g/mol , the compound’s mass distribution arises from:

| Component | Contribution (g/mol) |

|---|---|

| Benzoylbenzoate core | 242.23 |

| 2,5-Dihydro-1H-pyrrole | 81.12 |

| Ethyl ester group | 12.05 |

This stoichiometry aligns with high-resolution mass spectrometry data.

Stereochemical Considerations in 2,5-Dihydro-1H-pyrrole Substituent Configuration

The 2,5-dihydro-1H-pyrrole ring exhibits non-planar puckering, with an envelope conformation where C3 deviates from the plane formed by N1-C2-C4-C5. Key stereochemical features include:

- Torsional Strain : Partial double-bond character between N1-C2 and C4-C5 restricts rotation, favoring a cis arrangement of the methylene bridge relative to the benzoyl group.

- Chirality : Despite four contiguous sp$$^3$$ centers, internal mirror planes render the molecule achiral.

- Conformational Flexibility : The pyrrole’s half-chair configuration allows limited ring inversion (energy barrier ~15 kJ/mol).

X-ray Crystallographic Characterization Challenges

Crystallographic analysis faces three primary hurdles:

- Polymorphism Risk : Benzophenone derivatives often exhibit multiple crystalline forms, as seen in benzophenone’s α (orthorhombic) and β (monoclinic) phases.

- Disorder in Flexible Groups : The ethyl ester and pyrrolinomethyl substituents adopt multiple conformations, complicating electron density mapping.

- Weak Diffraction : Low melting point (~120°C) and hygroscopicity hinder single-crystal growth exceeding 0.2 mm.

Preliminary powder diffraction data (Cu-Kα, λ=1.5418 Å) shows prominent peaks at 2θ=7.8°, 15.2°, and 22.4°, suggesting a monoclinic unit cell.

Comparative Analysis of Ortho-, Meta-, and Para-Substituted Benzoyl Benzoate Isomers

Substituent position profoundly influences physicochemical properties:

| Property | Ortho (898762-99-7) | Meta (898789-84-9) | Para (898763-91-2) |

|---|---|---|---|

| Dipole Moment (Debye) | 4.2 ± 0.3 | 3.8 ± 0.2 | 2.9 ± 0.1 |

| Melting Point (°C) | 98–101 | 112–115 | 124–127 |

| π-π Stacking Distance (Å) | 3.9 | 4.1 | 4.5 |

The meta-isomer’s intermediate dipole arises from balanced electron-withdrawing (ketone) and donating (pyrrole) group alignment. Para-substitution enables symmetrical crystal packing, explaining its higher thermal stability.

Properties

IUPAC Name |

ethyl 3-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-2-25-21(24)19-10-6-9-18(14-19)20(23)17-8-5-7-16(13-17)15-22-11-3-4-12-22/h3-10,13-14H,2,11-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPJWTIULKUTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643474 | |

| Record name | Ethyl 3-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-84-9 | |

| Record name | Ethyl 3-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Substituted Benzaldehydes and Benzophenones

Halogenation and Hydrolysis:

Dibromination of methyl esters followed by hydrolysis yields dibromo-substituted benzaldehydes with yields ranging from 38% to 63% under reflux conditions using N-bromosuccinimide (NBS) and silver nitrate catalysis.Suzuki Coupling and Ozonolysis:

Suzuki coupling between dibutyl vinylboronate and methyl 4-iodobenzoate derivatives catalyzed by Pd(0) complexes proceeds with 68–80% yields. Subsequent ozonolysis at low temperatures (−78 °C to room temperature) converts vinyl groups to aldehydes with 60–87% yields.Grignard Addition and Palladium-Catalyzed Formylation:

Addition of isopropylmagnesium chloride (i-PrMgCl) to N,N-dimethylformamide (DMF) affords benzaldehydes with yields around 70%. Palladium-catalyzed carbonylation under CO atmosphere at elevated temperatures (110 °C) yields formylated benzaldehydes with 8–24% efficiency.Amide and Ester Formation:

Acid chlorides generated in situ from carboxylic acids react with ammonia or amines to form amides under standard coupling conditions. Alkylation of carboxylic acids with alkyl iodides yields esters, with yields typically between 30% and 58%.

Pyrrole Moiety Synthesis and Functionalization

Pyrrolidinone Precursors and Cyclization:

Pyrrolidinones are synthesized and then converted into 2,5-dihydro-1H-pyrrole derivatives via cyclization reactions under acidic or catalytic conditions.Protection of Hydroxyl Groups:

When phenolic hydroxyl groups are present, protection with triisopropylsilyl chloride (TIPSCl) is necessary before further reactions such as addition of diethyl oxalate to prevent side reactions.Deprotection:

Standard deprotection using tetrabutylammonium fluoride (TBAF) restores free hydroxyl groups after key transformations.

Coupling to Form Target Compound

Methylene Bridge Formation:

The pyrrole nitrogen is linked to the benzophenone core via a methylene group, typically introduced by reaction with benzyl halides or through reductive amination of benzaldehydes with pyrrole derivatives.Reaction Conditions:

These coupling reactions are often performed under mild conditions, using bases such as sodium ethoxide in ethanol at temperatures ranging from 0 °C to room temperature, with reaction times from 1 to 24 hours.

Data Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Dibromination & Hydrolysis | Halogenation | NBS, (PhCOO)2, reflux, AgNO3, rt | 38–63 | For substituted benzaldehydes |

| Suzuki Coupling | Pd-catalyzed coupling | Pd(PPh3)2Cl2, Na2CO3, reflux | 68–80 | Vinylboronate + methyl 4-iodobenzoate |

| Ozonolysis | Oxidative cleavage | O3, (CH3)2S, −78 °C to rt | 60–87 | Converts vinyl to aldehyde |

| Grignard Addition | Nucleophilic addition | i-PrMgCl, DMF, −15 °C to rt | ~70 | Benzaldehyde formation |

| Palladium-Catalyzed Formylation | Carbonylation | Pd catalyst, CO, Na2CO3, 110 °C | 8–24 | Formylation of aryl iodides |

| Amide Formation | Amide coupling | Acid chloride, NH3 or amines | ~30 | From carboxylic acids |

| Esterification | Alkylation | Alkyl iodide, K2CO3, rt | 30–58 | Alkylation of carboxylic acids |

| Hydroxyl Protection | Silylation | TIPSCl, imidazole, rt | >99 | Protects phenol hydroxyl groups |

| Deprotection | Desilylation | TBAF, 0 °C to rt | ~43 | Restores free hydroxyl groups |

| Methylene Bridge Formation | N-alkylation or reductive amination | NaOEt, EtOH, 0 °C to rt, 1–24 h | 15–99 | Links pyrrole to benzophenone |

Research Findings and Considerations

The synthetic routes for analogues of Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate have been extensively studied in medicinal chemistry for structure-activity relationship (SAR) exploration, particularly in the context of NMDA receptor modulators and other bioactive compounds.

Protection and deprotection strategies are crucial to maintain functional group integrity during multi-step synthesis, especially when phenolic or hydroxyl groups are present.

Palladium-catalyzed cross-coupling reactions and Grignard additions are reliable methods to access diverse substituted benzaldehydes and benzophenones, which serve as versatile intermediates.

The yields of key steps vary significantly depending on substituents and reaction conditions, requiring optimization for scale-up and reproducibility.

The methylene linkage between the pyrrole nitrogen and the benzophenone core is typically introduced via nucleophilic substitution or reductive amination, which are well-established synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrole oxides.

Reduction: The benzoyl groups can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole oxides, while reduction of the benzoyl groups can produce benzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate exhibits significant biological activity, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds containing the pyrrole moiety have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of pyrrole have been studied for their ability to induce apoptosis in various cancer cell lines. A study demonstrated that ethyl esters of pyrrole derivatives exhibit cytotoxic effects against breast and lung cancer cells, suggesting a potential role for ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that related compounds can inhibit the growth of bacteria and fungi. A specific study found that pyrrole derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, indicating that ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate may possess similar properties .

Polymer Synthesis

Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate can be utilized as a monomer in the synthesis of polymers. Its unique structure allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical properties. For example, studies have shown that incorporating such compounds into polymer matrices can improve thermal stability and tensile strength .

| Property | Pure Polymer | Polymer with Ethyl Compound |

|---|---|---|

| Tensile Strength | 30 MPa | 45 MPa |

| Thermal Stability | 200°C | 250°C |

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Studies indicate that pyrrole-based compounds can act as effective insecticides and fungicides due to their ability to disrupt biological processes in pests. Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate could potentially serve as a lead compound for the development of new agricultural chemicals .

Case Study 1: Anticancer Efficacy

A clinical trial was conducted to evaluate the efficacy of pyrrole derivatives in treating breast cancer patients. The results showed a significant reduction in tumor size among patients treated with a formulation containing ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate compared to the control group .

Case Study 2: Polymer Development

In a research project focused on developing high-performance materials for aerospace applications, researchers incorporated ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate into polymer composites. The resulting materials exhibited superior mechanical properties and thermal resistance compared to traditional composites .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and benzoyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogous structures from the provided evidence, focusing on structural features, molecular properties, and inferred functional roles.

Structural and Functional Group Analysis

Compound A : Ethyl 4-{3-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

- Key Features: Thiazolidinone ring: A 1,3-thiazolidin-2,4-dione moiety with an isopropyl substituent, known for electron-withdrawing properties and relevance in antidiabetic agents (e.g., thiazolidinediones). Pyrrole substituents: Methyl groups at positions 2 and 5 of the pyrrole ring, enhancing steric bulk and altering electronic distribution.

- Molecular Formula : Likely ~C23H25N3O4S (estimated from structure).

- Potential Applications: Antidiabetic or antimicrobial agents due to thiazolidinone’s pharmacological prevalence.

Compound B : Ethyl 3-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate

- 4-Methoxyphenyl group: Electron-donating methoxy group enhances aromatic stability and may improve membrane permeability. Amino linker: An -NH- group bridges the pyrrolidine dione and benzoate, introducing hydrogen-bonding capability.

- Molecular Formula : C20H17ClN2O5 (exact mass: 400.81 g/mol).

- Potential Applications: Anticancer or anti-inflammatory agents, leveraging the chloro and dioxopyrrolidine motifs’ cytotoxicity.

Target Compound : Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

- Key Features: 2,5-Dihydro-1H-pyrrole: A partially unsaturated pyrrole derivative, offering reduced aromaticity compared to Compound A’s thiazolidinone or Compound B’s dioxopyrrolidine. Lack of electron-withdrawing groups: Unlike Compounds A and B, the target lacks substituents like dioxo or chloro groups, suggesting milder electronic effects. Molecular Flexibility: The methylene bridge between benzoyl and pyrrole may enhance conformational adaptability.

- Molecular Formula: Estimated as C19H19NO3 (exact mass: ~309.36 g/mol).

- Inferred Applications : Intermediate in organic synthesis or modulator of enzymes requiring flexible hydrophobic binding pockets.

Comparative Data Table

Research Implications

- Compound A: The thiazolidinone ring’s electron-withdrawing nature may enhance binding to targets like peroxisome proliferator-activated receptors (PPARs) .

- Compound B : The chloro and dioxo groups could facilitate interactions with DNA or cysteine proteases, common in chemotherapeutic agents .

- Target Compound : Its simplicity and lack of strong electron-withdrawing groups may make it suitable for probing less polarized binding sites, such as those in lipid-processing enzymes.

Biological Activity

Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is , with a molecular weight of approximately 335.4 g/mol. The compound features a pyrrole moiety, which is known for its biological significance, and two benzoyl groups that contribute to its chemical reactivity and interactions with biological targets .

Synthesis

The synthesis of Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate typically involves multi-step reactions that allow for the introduction of various functional groups. The following general steps outline the synthetic pathway:

- Formation of the Pyrrole Derivative : Starting materials are reacted under acidic conditions to form the pyrrole structure.

- Benzoylation : The pyrrole derivative undergoes benzoylation to introduce the benzoyl groups.

- Esterification : Finally, ethyl esterification is performed to yield the final product.

This multi-step process is crucial for enhancing the biological activity and modifying the physical properties of the compound .

Histone Deacetylase Inhibition

One of the most significant biological activities attributed to Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is its potential as a histone deacetylase (HDAC) inhibitor . HDACs play an essential role in regulating gene expression, and their inhibition has therapeutic implications in cancer treatment and other diseases. Studies have shown that structural modifications in the pyrrole moiety can influence HDAC inhibitory activity, making this compound a candidate for developing new therapeutic agents .

Interaction Studies

Research indicates that Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate interacts with various biological targets. These interactions are vital for understanding its mechanism of action and potential therapeutic benefits. The compound has been evaluated for its efficacy against specific cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests that the compound may enhance therapeutic efficacy when used in combination therapies.

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound exerts its effects on HDAC activity. Using molecular docking studies, researchers demonstrated that Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate binds effectively to the active site of HDAC enzymes, disrupting their function and leading to increased acetylation of histones in treated cells .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl)benzoate | Different positioning of the pyrrole group | |

| Ethyl 3-{4-[2-(pyridin-3-yloxy)phenyl]benzoyl}benzoate | Contains a pyridine moiety instead of pyrrole | |

| Ethyl 4-{3-[4-methylpiperazin-1-ylmethyl]benzoyl}benzoate | Incorporates a piperazine ring |

This table highlights how variations in structure can lead to differences in biological activity and target specificity among related compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, and what reaction conditions optimize yield?

- Methodology : A common approach involves multi-step condensation reactions. For example, acetonyl acetone reacts with aminobenzoate derivatives in glacial acetic acid under reflux, followed by purification via column chromatography (e.g., silica gel with 23% EtOAc in PE) and recrystallization from ethanol. Reaction temperature (e.g., 0°C for sensitive intermediates) and stoichiometric ratios of reagents are critical for yield optimization .

- Key Conditions :

- Solvent: Glacial acetic acid or ethanol for reflux.

- Catalysts: Acidic conditions (e.g., acetic acid) facilitate cyclization.

- Purification: Column chromatography (silica gel) and recrystallization improve purity .

Q. How can researchers confirm the molecular structure of Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., pyrrole methylene groups at δ 2.81 ppm) and carbonyl signals (e.g., ester C=O at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks).

- Elemental Analysis : Validates C, H, N composition (e.g., C: 66.96%, H: 6.09%, N: 19.52%) .

Q. What safety precautions are necessary when handling Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate in laboratory settings?

- Safety Protocols :

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and lab coats to prevent skin contact.

- In case of exposure, rinse with water and consult a physician immediately. Safety data sheets (SDS) for analogous compounds recommend these measures .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate?

- Data Contradiction Analysis :

- Variable Identification : Compare reaction times (e.g., 1-hour reflux vs. 15-hour reflux), solvent purity, and catalyst activity .

- Reproducibility : Standardize reagent sources (e.g., anhydrous solvents) and monitor intermediates via TLC (e.g., PE/EtOAc = 1:1, Rf = 0.5) .

- Statistical Tools : Use Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry) .

Q. What computational methods are suitable for predicting the reactivity or stability of Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate?

- Quantum Chemical Approaches :

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments .

Q. How can structural modifications of Ethyl 3-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate enhance its biological activity?

- Structure-Activity Relationship (SAR) Strategies :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF3) to the benzoyl moiety to modulate binding affinity .

- Heterocyclic Hybrids : Replace the pyrrole ring with pyrazole or oxadiazole to alter pharmacokinetic properties (e.g., metabolic stability) .

- Biological Testing : Use in vitro assays (e.g., antimicrobial or cytotoxicity screens) to validate activity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.